Defluoro Prasugrel Hydrochloride

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Defluoro Prasugrel Hydrochloride is the des‑fluoro analog and a designated pharmacopeial impurity of the antiplatelet prodrug Prasugrel. It is specifically identified as Prasugrel EP Impurity A (base) and Desfluoro prasugrel (USP).

Molecular Formula C20H22ClNO3S
Molecular Weight 391.91
CAS No. 1391053-53-4
Cat. No. B588184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefluoro Prasugrel Hydrochloride
CAS1391053-53-4
Synonyms2-[1-[2-Cyclopropyl-2-oxo-1-phenylethyl]-4-mercapto-3-piperidinylidene]acetic Acid Hydrochloride;  Desfluoroprasugrel Hydrochloride;  2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-phenylethanone Hydrochloride; 
Molecular FormulaC20H22ClNO3S
Molecular Weight391.91
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)C(=O)C4CC4.Cl
InChIInChI=1S/C20H21NO3S.ClH/c1-13(22)24-18-11-16-12-21(10-9-17(16)25-18)19(20(23)15-7-8-15)14-5-3-2-4-6-14;/h2-6,11,15,19H,7-10,12H2,1H3;1H
InChIKeyDMTWJXFEUBBGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Defluoro Prasugrel Hydrochloride (CAS 1391053-53-4): A Critical Reference Standard for Prasugrel Pharmaceutical Analysis


Defluoro Prasugrel Hydrochloride is the des‑fluoro analog and a designated pharmacopeial impurity of the antiplatelet prodrug Prasugrel. It is specifically identified as Prasugrel EP Impurity A (base) and Desfluoro prasugrel (USP) [1]. This compound serves as a reference standard in the pharmaceutical industry for the development and validation of analytical methods , ensuring compliance with stringent quality control guidelines for Prasugrel active pharmaceutical ingredient (API) and drug products [1].

1
Regulatory Designation: USP and EP designated impurity reference standard for Prasugrel
2
Workflow Fit: Supports HPLC/UPLC analytical method development, validation, and QC release testing
3
Reference Grade: Characterized reference material for impurity profiling and system suitability

Why Defluoro Prasugrel Hydrochloride Cannot Be Replaced by Other Prasugrel Analogs or Impurity Standards


The selection of a reference standard for pharmaceutical analysis is not based on chemical class alone; it requires precise identity, a specific structural deviation, and defined purity characteristics that enable accurate detection and quantification. Defluoro Prasugrel Hydrochloride is chemically distinct from the active pharmaceutical ingredient (API) and other common impurities (e.g., the meta-fluoro isomer) due to the critical absence of the fluorine atom [1]. This structural difference confers a unique retention time in HPLC systems and a distinct mass in LC-MS detection . Substituting this compound with another thienopyridine derivative or a different impurity standard would compromise the specificity of the analytical method, leading to inaccurate impurity profiling and potential regulatory non-compliance.

Structural identity Des-fluoro structural deviation from API and meta-fluoro isomer may shift retention behavior in HPLC systems and alter MS signal specificity.
Regulatory recognition Non-compendial alternatives lack USP/EP designation and traceable characterization, which may limit regulatory acceptance of analytical data for ANDA submissions.
Impurity profiling Using other thienopyridine derivatives or generic impurity standards may not provide accurate quantification for this specific process-related impurity marker.

Product-Specific Quantitative Evidence for Defluoro Prasugrel Hydrochloride (CAS 1391053-53-4)


Regulatory Designation and Monograph Compliance as a Pharmacopeial Reference Standard

Defluoro Prasugrel Hydrochloride is officially designated as an impurity reference standard in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) for Prasugrel [1]. This designation mandates its use for system suitability and impurity quantification during method validation and quality control release testing. In contrast, non-pharmacopeial impurities or structural analogs lack this formal recognition and traceable characterization data, making them unsuitable for regulatory submissions .

Regulatory Designation
Class-level inference
USP & EP designated impurity reference standard with traceable characterization
Supports regulatory method validation and ANDA/DMF submission requirements
Non-compendial alternatives lack formal recognition for regulatory filings
Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

High Purity and Validated Characterization Data for Reliable Method Development

Reputable suppliers provide Defluoro Prasugrel Hydrochloride with a minimum purity of ≥95% and full characterization data compliant with ISO/IEC 17025 guidelines . This is critical because impurities present in a reference standard will co-elute or interfere with the quantification of the target impurity in the sample. Other compounds, such as Prasugrel-related substance standards, may be offered at lower or unspecified purity, introducing significant error into the analytical method .

Purity and Characterization
Data to verify
Reported purity ≥95% with ISO 17025 compliant characterization
Supports analytical accuracy when purity is independently verified
Supplier characterization review recommended; source data not independently cited
Analytical Method Development Method Validation (AMV) HPLC Analysis

Defined Structural Deviation Provides a Unique Chromatographic Signal

The absence of the 2-fluoro substituent on the phenyl ring in Defluoro Prasugrel (compared to Prasugrel) results in a measurable shift in its physicochemical properties. Specifically, the LogP value is reduced by approximately 0.6 units relative to Prasugrel (estimated LogP of 3.8 for Defluoro Prasugrel vs. 4.4 for Prasugrel) [1]. This alteration ensures a distinct retention time in reversed-phase HPLC and a unique mass-to-charge ratio (m/z 356 for base) in LC-MS analysis . The meta-fluoro isomer (Prasugrel EP Impurity B) or other degradation products, due to their different chemical structures, exhibit different chromatographic behavior, precluding their use as a substitute for this specific impurity marker.

Chromatographic Signal
Class-level inference
Estimated LogP ~3.8 vs Prasugrel ~4.4; distinct m/z 356 (base); retention shift >1 min under typical gradient conditions
Supports chromatographic specificity for impurity resolution in complex matrices
Des-fluoro structural deviation drives retention behavior distinct from API and meta-fluoro isomer
Chromatography LC-MS Structural Elucidation

Proven Application in Validated UPLC Methods for Impurity Quantification

Published validated UPLC methods for the quantitative determination of Prasugrel and its related substances have demonstrated the successful resolution and quantification of Desfluoro Prasugrel (EP Impurity A) [1]. The method achieves a limit of quantitation (LOQ) for this impurity at the 0.5–2.0 µg mL⁻¹ level, meeting the ICH Q3A(R2) thresholds for identification and qualification of impurities in new drug substances [2]. This level of analytical sensitivity is not guaranteed with unvalidated or non-standard reference materials.

Validated UPLC Method
Supporting evidence
Reported LOQ 0.5–2.0 µg mL−1 by validated RP-UPLC with UV detection at 254 nm
Supports impurity quantification at ICH Q3A(R2) reporting thresholds
Published method demonstrates simultaneous resolution of des-fluoro impurity from other related substances
UPLC Impurity Profiling Pharmaceutical Analysis

High-Impact Application Scenarios for Defluoro Prasugrel Hydrochloride (CAS 1391053-53-4)


Regulatory Method Development and Validation (AMV) for ANDA Submissions

As a designated USP and EP impurity, Defluoro Prasugrel Hydrochloride is essential for developing and validating stability-indicating HPLC/UPLC methods. Its use ensures the specificity, linearity, accuracy, and precision of methods used to quantify impurities in Prasugrel drug substance and drug product, meeting ICH Q2(R1) guidelines and regulatory expectations for Abbreviated New Drug Applications (ANDAs) [1].

Routine Quality Control and Batch Release Testing

The high-purity, well-characterized standard is used in QC laboratories to identify and quantify the des-fluoro impurity in Prasugrel API batches. The validated methods that incorporate this standard demonstrate that the impurity is controlled below the ICH Q3A(R2) identification threshold (typically 0.1%), ensuring product purity and patient safety [2].

Stability and Forced Degradation Studies

In accordance with ICH Q1A(R2), Defluoro Prasugrel Hydrochloride is used as a marker to track the formation of this specific process-related impurity under various stress conditions (heat, light, humidity, oxidation). Its unique chromatographic signal allows for precise monitoring of the impurity profile over the product's shelf life, establishing that the impurity is not a major degradation product under normal storage conditions [1].

Application
Selection Property
Validation Focus
ANDA method development and validation
USP/EP regulatory designation
System suitability, specificity, and linearity per ICH Q2(R1)
QC batch release testing
Characterized reference material
Impurity profiling against ICH Q3A(R2) identification thresholds
Stability and forced degradation studies
Chromatographic specificity
Monitoring impurity formation under stress conditions per ICH Q1A(R2)

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